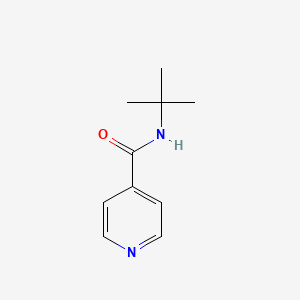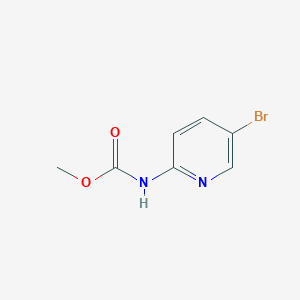
(5-溴吡啶-2-基)甲基氨基甲酸酯
描述
It is a derivative of pyridine and carbamate, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a carbamate group at the 2-position
科学研究应用
Methyl (5-bromopyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
Target of Action
Methyl (5-bromopyridin-2-yl)carbamate is a carbamate derivative . Carbamates are known to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .
Mode of Action
The mode of action of carbamates, including Methyl (5-bromopyridin-2-yl)carbamate, involves the inhibition of AChE and BChE . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .
Biochemical Pathways
The biochemical pathways affected by Methyl (5-bromopyridin-2-yl)carbamate are likely related to its inhibition of AChE and BChE . By inhibiting these enzymes, the compound disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can affect various biochemical pathways involved in nerve signal transmission .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of Methyl (5-bromopyridin-2-yl)carbamate’s action is likely related to its inhibition of AChE and BChE . This can lead to an accumulation of acetylcholine in the nervous system, potentially causing overstimulation of muscles and glands controlled by the nervous system .
Action Environment
The action of Methyl (5-bromopyridin-2-yl)carbamate can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s stability and efficacy . Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
Methyl (5-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. The interaction between Methyl (5-bromopyridin-2-yl)carbamate and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This interaction is crucial in understanding the compound’s role in biochemical processes.
Cellular Effects
Methyl (5-bromopyridin-2-yl)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in the cholinergic system, leading to changes in cellular metabolism and signaling pathways . These effects are essential in understanding how Methyl (5-bromopyridin-2-yl)carbamate impacts cellular function.
Molecular Mechanism
The molecular mechanism of Methyl (5-bromopyridin-2-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which affects various physiological processes. Additionally, Methyl (5-bromopyridin-2-yl)carbamate has been shown to influence gene expression by altering the transcription of genes involved in the cholinergic system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (5-bromopyridin-2-yl)carbamate change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Methyl (5-bromopyridin-2-yl)carbamate is relatively stable under standard laboratory conditions . Its degradation products can also have significant effects on cellular processes. Long-term exposure to the compound has been observed to result in sustained inhibition of acetylcholinesterase and prolonged accumulation of acetylcholine .
Dosage Effects in Animal Models
The effects of Methyl (5-bromopyridin-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to inhibit acetylcholinesterase activity without causing significant toxic effects . At higher doses, Methyl (5-bromopyridin-2-yl)carbamate can lead to severe toxicity, including convulsions, respiratory distress, and even death . These dosage-dependent effects are critical in understanding the compound’s safety and efficacy in various applications.
Metabolic Pathways
Methyl (5-bromopyridin-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism results in the formation of various metabolites, some of which can also inhibit acetylcholinesterase . Understanding these metabolic pathways is essential in predicting the compound’s effects and potential toxicity.
Transport and Distribution
The transport and distribution of Methyl (5-bromopyridin-2-yl)carbamate within cells and tissues are influenced by various factors. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . It can also bind to specific transporters and binding proteins, affecting its localization and accumulation within cells . These factors are crucial in understanding the compound’s bioavailability and distribution in different tissues.
Subcellular Localization
Methyl (5-bromopyridin-2-yl)carbamate is localized in specific subcellular compartments, which can affect its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus of cells . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding the subcellular localization of Methyl (5-bromopyridin-2-yl)carbamate is essential in elucidating its mechanism of action and effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-bromopyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-bromopyridin-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamate linkage .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and the high purity of the products obtained.
Industrial Production Methods
In an industrial setting, the production of Methyl (5-bromopyridin-2-yl)carbamate may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-metallic reagents and recyclable catalysts, can improve the sustainability of the production process .
化学反应分析
Types of Reactions
Methyl (5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated pyridine derivatives.
Hydrolysis Products: Corresponding amines and carbon dioxide.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate derivative without the bromine and pyridine moieties.
Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a methyl group.
5-Bromopyridin-2-amine: The precursor to Methyl (5-bromopyridin-2-yl)carbamate, lacking the carbamate group.
Uniqueness
Methyl (5-bromopyridin-2-yl)carbamate is unique due to the presence of both the bromine atom and the carbamate group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
属性
IUPAC Name |
methyl N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBRWUNZRUBCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355079 | |
| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207922-56-3 | |
| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
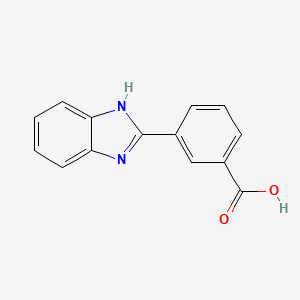

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
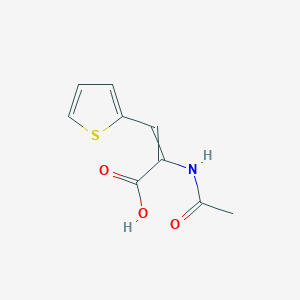
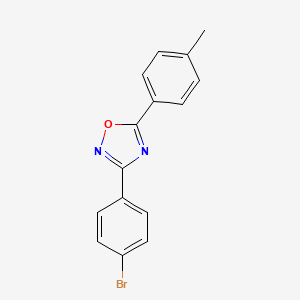
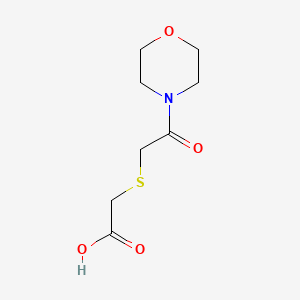


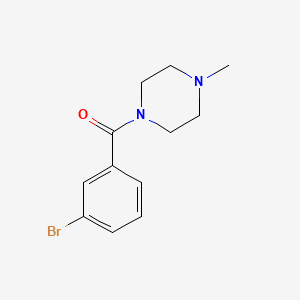
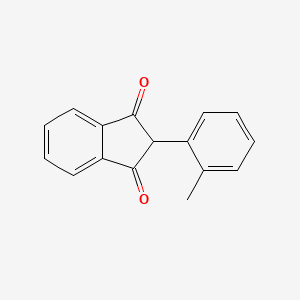
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
